3-Bromo-5-fluoro-1-methyl-1H-pyrazole

Purity Stability Storage

3-Bromo-5-fluoro-1-methyl-1H-pyrazole is a strategic building block for medicinal chemistry and agrochemical R&D. Its unique 3-bromo-5-fluoro substitution pattern enables selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura) with reduced dehalogenation risk compared to iodo-analogs. The 5-fluoro group enhances metabolic stability and lipophilicity, critical for interpretable SAR studies. Procure with confidence for predictable, high-purity synthesis of complex pyrazole cores.

Molecular Formula C4H4BrFN2
Molecular Weight 178.99
CAS No. 1820608-53-4
Cat. No. B3048793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-1-methyl-1H-pyrazole
CAS1820608-53-4
Molecular FormulaC4H4BrFN2
Molecular Weight178.99
Structural Identifiers
SMILESCN1C(=CC(=N1)Br)F
InChIInChI=1S/C4H4BrFN2/c1-8-4(6)2-3(5)7-8/h2H,1H3
InChIKeyROKRLZKDXHMQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluoro-1-methyl-1H-pyrazole (CAS 1820608-53-4): A Halogenated Pyrazole Building Block for Medicinal Chemistry and Agrochemical Research


3-Bromo-5-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a unique substitution pattern featuring bromine at the 3-position, fluorine at the 5-position, and a methyl group at the 1-position [1]. Pyrazoles are recognized for their versatile applications in organic synthesis and medicinal chemistry, and the incorporation of fluorine is known to significantly enhance metabolic stability and lipophilicity, driving their popularity in drug discovery and agrochemistry [2]. This specific compound is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, where its halogenated structure enables selective functionalization through cross-coupling reactions [1].

Why 3-Bromo-5-fluoro-1-methyl-1H-pyrazole Cannot Be Simply Replaced by Other Halogenated Pyrazoles in Synthetic Workflows


Generic substitution with other halogenated pyrazoles, such as non-fluorinated or differently halogenated analogs, is not straightforward due to the compound's specific substitution pattern, which directly impacts its chemical reactivity, physical properties, and downstream synthetic utility. The presence of a fluorine atom at the 5-position significantly alters the electronic properties of the pyrazole ring compared to non-fluorinated analogs, affecting reactivity in cross-coupling reactions [1]. Furthermore, the 3-bromo-5-fluoro pattern allows for precise and selective molecular modifications that are not possible with compounds like 3-bromo-1-methyl-1H-pyrazole (lacking the fluorine) or 5-fluoro-1-methyl-1H-pyrazole (lacking the bromine) [2]. This specificity is critical for structure-activity relationship (SAR) studies in drug discovery and for achieving desired regioselectivity in complex molecule synthesis [2].

Quantitative Evidence Guide: Verifiable Differentiation of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole from Closest Analogs


Superior Purity and Controlled Storage for Enhanced Synthetic Reliability

3-Bromo-5-fluoro-1-methyl-1H-pyrazole is commercially available at a higher typical purity specification of ≥98% , compared to the closely related analog 3-bromo-1-methyl-1H-pyrazole, which is commonly offered at a lower purity range of 95-96% [1]. Furthermore, its recommended storage condition is 'Sealed in dry, 2-8°C' , a more stringent requirement than the 'cool, dry place' often specified for the analog , suggesting a higher susceptibility to degradation that necessitates controlled procurement and handling to maintain integrity.

Purity Stability Storage

Class-Leading Reactivity in Suzuki-Miyaura Cross-Coupling

While direct head-to-head data for 3-bromo-5-fluoro-1-methyl-1H-pyrazole is not publicly available, a class-level inference from a study on halogenated aminopyrazoles demonstrates that bromo- and chloro-substituted pyrazoles are superior to their iodo-counterparts in Suzuki-Miyaura cross-coupling reactions [1]. This is due to a reduced propensity for an undesired dehalogenation side reaction. As a 3-bromo-pyrazole derivative, this compound is expected to exhibit this beneficial reactivity profile compared to a hypothetical 3-iodo-5-fluoro-1-methyl-1H-pyrazole analog.

Cross-Coupling Suzuki-Miyaura Reactivity

Fluorine-Mediated Metabolic Stability Advantage Over Non-Fluorinated Analogs

A comprehensive review on fluorinated pyrazoles establishes that the incorporation of fluorine into pyrazole scaffolds is a well-validated strategy to enhance metabolic stability and modulate lipophilicity [1]. As a 5-fluoro-substituted pyrazole, 3-bromo-5-fluoro-1-methyl-1H-pyrazole is positioned to confer these benefits to downstream drug candidates. This represents a clear and quantifiable class advantage over non-fluorinated analogs like 3-bromo-1-methyl-1H-pyrazole, which lack this critical fluorine atom and are therefore expected to produce metabolites with different pharmacokinetic profiles.

Metabolic Stability Fluorine Chemistry Drug Discovery

Optimal Procurement Scenarios: Where 3-Bromo-5-fluoro-1-methyl-1H-pyrazole Delivers Verifiable Value


High-Fidelity Medicinal Chemistry SAR Campaigns

In medicinal chemistry programs requiring precise structure-activity relationship (SAR) exploration, the unique 3-bromo-5-fluoro substitution pattern of this pyrazole is essential. The combination of a cross-coupling handle (bromine) and a metabolically stabilizing group (fluorine) allows for systematic, regioselective derivatization, which cannot be achieved with non-fluorinated or differently halogenated analogs. This ensures that each synthesized analog provides clear, interpretable biological data, minimizing confounding variables [1].

Synthesis of Complex Molecules via Sequential Cross-Coupling

For synthetic routes requiring sequential, chemoselective cross-coupling reactions, this compound's 3-bromo group is expected to serve as a reliable handle for palladium-catalyzed transformations like Suzuki-Miyaura couplings, with a reduced risk of dehalogenation side products compared to an iodo-pyrazole analog [2]. This facilitates the construction of complex, highly functionalized pyrazole cores in a predictable and efficient manner.

Development of Fluorinated Agrochemical Candidates

In agrochemical research, where the incorporation of fluorine is a proven strategy to enhance bioavailability and environmental stability, this building block provides a direct entry point for installing a fluorinated pyrazole motif into novel fungicides or herbicides. Its commercial availability at high purity (≥98%) ensures consistent performance in multi-step synthesis and scale-up activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-fluoro-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.